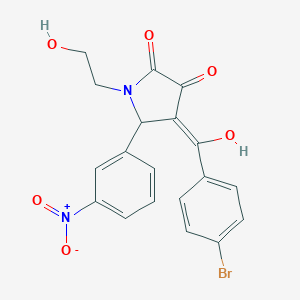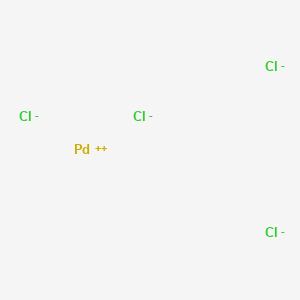
4-Methylglutamic acid
Vue d'ensemble
Description
Ce composé présente une sélectivité presque 3 000 fois supérieure pour les récepteurs du kainate par rapport aux récepteurs AMPA et une sélectivité 200 fois supérieure par rapport aux récepteurs NMDA . Compte tenu de sa puissance et de sa sélectivité, le SYM-2081 est un ligand utile pour étudier le rôle des récepteurs du kainate dans le système nerveux central .
Applications De Recherche Scientifique
SYM-2081 is widely used in scientific research due to its high selectivity and potency as a kainate receptor agonist . In chemistry, it is used to study the role of kainate receptors in the central nervous system . In biology and medicine, SYM-2081 is used to investigate the effects of kainate receptor activation on neuronal function and to explore potential therapeutic applications for neurological disorders . Additionally, SYM-2081 is used in industry for the development of new drugs targeting kainate receptors .
Méthodes De Préparation
Le SYM-2081 peut être synthétisé par le biais d'un mélange diastéréoisomère par synthèse enzymatique, bien que le rendement de cette réaction soit faible . Pour la production industrielle, le SYM-2081 peut être produit à l'échelle du multi-gramme en commençant par la (S)-1-tert-butoxycarbonyl-5-tert-butyldiphénylsilyloxymethylpyrrolidine-2-one et en la traitant avec un équivalent de bis(triméthylsilyl)amide de lithium dans le tétrahydrofurane à -78 °C . Le produit résultant est mélangé avec un excès d'iodométhane, ce qui donne des produits 4-méthylés et une certaine quantité de matière de départ non réagie . Le produit trans est purifié par chromatographie sur colonne et cristallisé par des hexanes . Le fluorure de tétrabutylammonium est utilisé pour éliminer sélectivement le groupe protecteur tert-butyldiphénylsilyle . La procédure de Sharpless est utilisée pour oxyder l'alcool, et l'intermédiaire est hydrolysé avec de l'hydroxyde de lithium dans le tétrahydrofurane aqueux . Enfin, le composé est traité avec de l'acide trifluoroacétique dans le dichlorométhane pour produire de l'acide (2S,4R)-4-méthylglutamique .
Analyse Des Réactions Chimiques
Le SYM-2081 subit diverses réactions chimiques, notamment l'oxydation et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent le bis(triméthylsilyl)amide de lithium, l'iodométhane, le fluorure de tétrabutylammonium et l'acide trifluoroacétique . Les principaux produits formés à partir de ces réactions comprennent des produits 4-méthylés et de l'acide (2S,4R)-4-méthylglutamique .
Applications de la recherche scientifique
Le SYM-2081 est largement utilisé dans la recherche scientifique en raison de sa haute sélectivité et de sa puissance en tant qu'agoniste des récepteurs du kainate . En chimie, il est utilisé pour étudier le rôle des récepteurs du kainate dans le système nerveux central . En biologie et en médecine, le SYM-2081 est utilisé pour étudier les effets de l'activation des récepteurs du kainate sur la fonction neuronale et pour explorer les applications thérapeutiques potentielles des troubles neurologiques . De plus, le SYM-2081 est utilisé dans l'industrie pour le développement de nouveaux médicaments ciblant les récepteurs du kainate .
Mécanisme d'action
Le SYM-2081 exerce ses effets en se liant sélectivement aux récepteurs du kainate, qui sont un sous-type de récepteurs ionotropes du glutamate . Lorsqu'il se lie, le SYM-2081 active les récepteurs du kainate, ce qui entraîne l'ouverture des canaux ioniques et l'afflux de cations tels que le sodium et le calcium . Cela entraîne la dépolarisation de la membrane neuronale et l'initiation de potentiels postsynaptiques excitateurs . Les cibles moléculaires du SYM-2081 comprennent les sous-unités GluR5 et GluR6 des récepteurs du kainate .
Mécanisme D'action
SYM-2081 exerts its effects by selectively binding to kainate receptors, which are a subtype of ionotropic glutamate receptors . Upon binding, SYM-2081 activates the kainate receptors, leading to the opening of ion channels and the influx of cations such as sodium and calcium . This results in the depolarization of the neuronal membrane and the initiation of excitatory postsynaptic potentials . The molecular targets of SYM-2081 include the GluR5 and GluR6 subunits of kainate receptors .
Comparaison Avec Des Composés Similaires
Le SYM-2081 est unique en raison de sa haute sélectivité et de sa puissance pour les récepteurs du kainate par rapport à d'autres composés similaires . D'autres analogues du méthylglutamate, tels que ceux avec le groupe méthyle en position 2 ou 3 du glutamate, sont inactifs, ce qui indique que le positionnement du groupe méthyle en position 4 est essentiel pour l'activité agoniste . Parmi les quatre stéréoisomères du 4-méthylglutamate, le SYM-2081 (2S,4R) est l'agoniste le plus puissant . L'isomère (2R,4R) est estimé être 20 fois moins puissant, et l'isomère (2S,4S) est environ 1 000 fois moins puissant que le SYM-2081 .
Propriétés
IUPAC Name |
(2S,4R)-2-amino-4-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRAOXTGDJWNI-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300044 | |
| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77842-39-8, 14561-55-8, 31137-74-3 | |
| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77842-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-L-glutamic acid, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031137743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-DL-glutamic acid, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077842398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-L-Glutamic acid, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ76GL74VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-methyl-DL-Glutamic acid, erythro- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8Q87JVZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)

![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
![10-{3-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B228625.png)






![2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide](/img/structure/B228667.png)

![N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
